molecular formula C7H7N5OS B7882430 2-(7H-purin-6-ylsulfanyl)acetamide CAS No. 74537-19-2

2-(7H-purin-6-ylsulfanyl)acetamide

Cat. No.: B7882430
CAS No.: 74537-19-2
M. Wt: 209.23 g/mol
InChI Key: QSYBLXCPDOYXDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Purine-Based Therapeutics

Purine-based therapeutics represent a significant area of drug discovery, with numerous compounds investigated for their medicinal properties. nih.gov These synthetic and natural purine (B94841) derivatives have shown a wide array of therapeutic applications. nih.govresearchgate.net They are used as anticancer agents by interfering with DNA replication in cancer cells. wikipedia.orgcancer.gov Additionally, they serve as antiviral drugs, immunosuppressants to prevent organ transplant rejection, and even as bronchodilators. wikipedia.orgnih.gov The rapid advancements in purine-based medicinal chemistry have highlighted the potential of these compounds in addressing challenging medical conditions. nih.gov

Table 1: Examples of Bioactive Purine Analogs and Their Therapeutic Applications

Purine Analog Therapeutic Class Primary Application(s)
Mercaptopurine Antimetabolite Treatment of acute leukemias. wikipedia.org
Thioguanine Antimetabolite Management of acute leukemias. wikipedia.org
Azathioprine Immunosuppressant Prevention of organ transplant rejection and management of autoimmune diseases. wikipedia.orgtaylorandfrancis.com
Acyclovir Antiviral Treatment of herpes virus infections. nih.gov
Ganciclovir Antiviral Treatment of cytomegalovirus infections. nih.gov
Fludarabine Antimetabolite Treatment of chronic lymphocytic leukemia. wikipedia.org
Pentostatin Antimetabolite Treatment of hairy cell leukemia. nih.gov
Cladribine Antimetabolite Treatment of hairy cell leukemia and multiple sclerosis. wikipedia.org
Theophylline Bronchodilator Management of respiratory diseases like asthma. nih.gov

Significance of Purine Derivatives in Biological Pathways and Molecular Recognition

The biological significance of purine derivatives stems from their structural similarity to endogenous purines like adenine (B156593) and guanine. ontosight.ai This resemblance allows them to interact with a variety of biological targets, including enzymes and receptors. ontosight.ai Purines are essential components of key biomolecules such as ATP, GTP, and coenzyme A, and they play crucial roles in metabolic and signaling pathways. wikipedia.org

Purine derivatives can modulate these pathways by acting as agonists or antagonists at purinergic receptors, or by inhibiting enzymes involved in purine metabolism. ontosight.ainih.gov For example, defects in purine metabolism can lead to an accumulation of uric acid, resulting in conditions like gout. microbenotes.comwikipedia.org The ability of synthetic purine analogs to interact with biological systems that recognize natural purines is a cornerstone of their therapeutic effect. ontosight.ai This molecular recognition allows for the targeted design of drugs that can influence specific cellular functions. nih.gov

Overview of 2-(7H-purin-6-ylsulfanyl)acetamide as a Research Scaffold and its Relationship to Bioactive Purine Analogs

The compound This compound serves as a versatile research scaffold for the synthesis of novel bioactive molecules. Its structure, featuring a purine core linked to an acetamide (B32628) group via a sulfur atom, provides a template for chemical modifications to develop new therapeutic agents. The purine moiety itself is a well-established pharmacophore, and the sulfanylacetamide linkage offers a point for diversification.

Research has demonstrated that derivatives of this scaffold exhibit a range of biological activities. For instance, the related compound 2-(7H-purin-6-ylsulfanyl)acetohydrazide has been investigated for its potential antimicrobial, antiviral, and anticancer properties. ontosight.ai Further derivatization of this acetohydrazide has led to the synthesis of compounds with potential antithyroid activity. scielo.org.mxscielo.org.mxresearchgate.net

Studies on related structures further highlight the potential of the this compound scaffold. For example, N-(2-nitrophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide has been noted for its potential anti-inflammatory and anticancer properties. Moreover, a series of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide derivatives, which contain the core purin-6-ylsulfanyl structure, have been synthesized and shown to act as inhibitors of protein kinases and angiogenesis, processes critical in cancer development. nih.gov These examples underscore the utility of the 2-(7H-purin-6-ylsulfanyl) moiety as a key building block in the discovery of new drugs.

Table 2: Investigated Derivatives of the this compound Scaffold and Related Structures

Compound/Derivative Class Investigated Biological Activity
2-(7H-purin-6-ylsulfanyl)acetohydrazide Potential antimicrobial, antiviral, and anticancer properties. ontosight.ai
N'-[substituted phenylmethylidene]-2-(9H-purin-6-ylsulfanyl)acetohydrazides Potential antithyroid agents. scielo.org.mxscielo.org.mxresearchgate.net
N-(2-nitrophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide Potential anti-inflammatory and anticancer properties.
N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide derivatives Protein kinase and angiogenesis inhibitors for cancer treatment. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(7H-purin-6-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5OS/c8-4(13)1-14-7-5-6(10-2-9-5)11-3-12-7/h2-3H,1H2,(H2,8,13)(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYBLXCPDOYXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352188
Record name 2-(7H-purin-6-ylsulfanyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74537-19-2
Record name NSC19867
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19867
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(7H-purin-6-ylsulfanyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of the 2-(7H-purin-6-ylsulfanyl)acetamide Core Structure

The fundamental approach to synthesizing the this compound core typically begins with a commercially available purine (B94841) derivative. A common starting material is 6-mercaptopurine (B1684380), which serves as a versatile precursor.

One established method involves the reaction of 6-mercaptopurine with an appropriate haloacetamide derivative, such as 2-chloroacetamide. This nucleophilic substitution reaction, often carried out in the presence of a base, leads to the formation of the desired thioether linkage at the 6-position of the purine ring. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for related structures. scielo.org.mx

An alternative strategy involves a two-step process starting from 6-chloropurine. First, the 6-chloro substituent is displaced by a thiol-containing reagent to introduce the sulfur atom. Subsequent alkylation with a 2-haloacetamide derivative then furnishes the final product. This method offers flexibility in introducing various substituents on the purine ring prior to the attachment of the acetamide (B32628) side chain.

Functionalization and Derivatization Approaches for Structure-Activity Relationship Studies

To understand how the different parts of the this compound molecule contribute to its properties, scientists systematically modify its structure and observe the resulting changes. This process, known as Structure-Activity Relationship (SAR) studies, is crucial for designing more potent and selective compounds. nih.gov

A primary focus of derivatization has been the modification of the acetamide group. By introducing a range of substituents on the acetamide nitrogen, researchers can probe the impact of steric and electronic factors on the molecule's interactions with biological targets.

For instance, the synthesis of N-substituted derivatives can be achieved by reacting 2-(7H-purin-6-ylsulfanyl)acetic acid with a variety of primary and secondary amines using standard peptide coupling reagents. This approach allows for the introduction of diverse functional groups, including alkyl, aryl, and heterocyclic moieties. researchgate.net Another method involves the initial synthesis of 2-(9H-purin-6-ylsulfanyl)acetohydrazide, which can then be reacted with various aldehydes to form N'-substituted hydrazides. scielo.org.mxresearchgate.net This has been a successful strategy for creating a library of compounds for biological screening. scielo.org.mx

The synthesis of N-(2-nitrophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide, for example, is typically achieved by reacting 2-nitroaniline (B44862) with a suitable purine derivative. The introduction of a nitrophenyl group can influence the compound's reactivity and biological interactions.

A variety of acetamide derivatives have been synthesized to explore their biological potential. The following table showcases some examples of these modifications.

Compound Name Modification on Acetamide Moiety Reference
N-(2-nitrophenyl)-2-(7H-purin-6-ylsulfanyl)acetamideIntroduction of a 2-nitrophenyl group
N'-[substituted phenylmethylidene]-2-(9H-purin-6-ylsulfanyl)acetohydrazidesReaction of acetohydrazide with substituted aryl aldehydes scielo.org.mxresearchgate.net
Pinanyl pyrazole (B372694) acetamide derivativesAlkylation with 2-chloroacetamide sioc-journal.cn
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamideAcetamide attached to a substituted pyridine periodikos.com.brresearchgate.net
2-(Pentafluoro-λ⁶-sulfanyl)acetamidesAmidation with various amines researchgate.net

This table is not exhaustive and represents a selection of examples.

Substitutions at various positions of the purine ring can be accomplished through a variety of chemical reactions. For example, the introduction of an ethylsulfanyl group at the C2 position of the purine ring has been explored. vulcanchem.com The synthesis of such compounds likely follows established methods for creating analogous purine derivatives. vulcanchem.com

Furthermore, direct N7 regioselective alkylation of 6-substituted purines has been developed, allowing for the introduction of groups like a tert-butyl group at the N7 position. nih.gov This provides a route to novel 6,7-disubstituted purine derivatives. nih.gov The stability of these modifications is a critical factor, and studies have shown that the tert-butyl group at the N7 position is stable during subsequent reactions. nih.gov

The following table provides examples of modifications made to the purine ring.

Compound Name Modification on Purine Ring Reference
N-[2-(Ethylsulfanyl)-7H-purin-6-yl]acetamideEthylsulfanyl group at C2 position vulcanchem.com
7-(tert-Butyl)-6-chloro-7H-purinetert-Butyl group at N7 position nih.gov
N₉-[(Z)-4'-chloro-2'-butenyl-1'-yl]-2,6-dichloropurineN9-alkylation and substitution at C2 and C6 nih.gov
N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamideNaphthalene-sulfonamide attached to the sulfur at C6 nih.gov

This table is not exhaustive and represents a selection of examples.

Optimization of Synthetic Pathways for Research Scale and Yield

For any promising compound, the ability to produce it efficiently and in sufficient quantities for further research is paramount. Therefore, the optimization of synthetic pathways is a critical aspect of chemical research.

Key parameters that are often optimized include reaction conditions such as solvent, temperature, and reaction time. The choice of reagents and catalysts also plays a significant role in improving the yield and purity of the final product. As mentioned earlier, the use of microwave irradiation has been shown to be an effective method for reducing reaction times and increasing yields in the synthesis of related purine derivatives. scielo.org.mx

Molecular Interactions and Biological Targets

Identification of Putative Biological Targets

Research into compounds containing the 2-(7H-purin-6-ylsulfanyl)acetamide scaffold has identified several potential biological targets. These interactions are predominantly with enzymes that play a role in cell proliferation and signaling, as well as with receptors involved in purinergic signaling pathways. The unique structure, which combines a purine (B94841) ring with a sulfanyl (B85325) acetamide (B32628) side chain, suggests a potential for diverse biological activities .

The compound and its analogs have been investigated for their ability to inhibit various enzymes, which is a key mechanism for their potential therapeutic effects.

Derivatives containing the (7H-purin-6-yl)thio core structure have been identified as potent inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, differentiation, and survival. A study focusing on a series of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides revealed significant protein kinase inhibitory activity. nih.gov One compound in this series demonstrated effective inhibition of both Akt1 and Abl tyrosine kinase nih.gov.

Table 1: Kinase Inhibition by a Derivative Compound
Kinase TargetInhibitor CompoundIC₅₀ (μM)
Akt1N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-3,4-dimethoxybenzenesulfonamide1.73
Abl tyrosine kinaseN-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-3,4-dimethoxybenzenesulfonamide1.53

The mechanism of action for some derivatives of this compound is believed to involve the inhibition of dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the synthesis of nucleotides and, consequently, in cell proliferation. The inhibition of this enzyme is a key strategy in cancer treatment. Research on N-(2,4-dimethoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide has shown its ability to inhibit DHFR, contributing to its cytotoxic effects against various cancer cell lines .

Table 2: DHFR Inhibition Profile
Enzyme TargetInhibitor CompoundIC₅₀ (μM)
Dihydrofolate reductase (DHFR)N-(2,4-dimethoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide66

Currently, there is limited publicly available scientific literature detailing the specific inhibitory activity of this compound against phosphodiesterases.

The purine scaffold of this compound suggests a potential for interaction with purinergic receptors, which are integral to numerous physiological processes.

The biological activity of purine derivatives is often hypothesized to involve the modulation of purinergic receptors . These receptors are crucial in processes such as inflammation, neurotransmission, and cell proliferation . The structural similarity of the compound's purine core to endogenous ligands like adenosine (B11128) suggests that it may act as an agonist or antagonist at specific adenosine receptor subtypes (A1, A2A, A2B, and A3) or P2 purinergic receptors. However, detailed studies are required to elucidate the precise nature of these interactions for this compound itself.

Receptor Binding Affinities.

Characterization of Ligand-Target Interaction Specificity

Following a comprehensive review of scientific literature and databases, no specific studies detailing the characterization of ligand-target interaction specificity for the compound This compound were identified. Research has been conducted on various substituted derivatives of this molecule, providing insights into how modifications of the core structure influence biological activity. However, data pertaining to the binding affinity, specific molecular targets, and the nature of the interaction for the unsubstituted parent compound are not available in the reviewed sources.

Consequently, a data table of binding constants (such as Ki, Kd, or IC50 values) and a detailed analysis of research findings on the specific molecular interactions of this compound with any biological targets cannot be provided. The current body of scientific literature appears to focus on analogs rather than the parent compound itself.

Mechanistic Elucidation of Biological Activity

Cellular Pathway Modulation

Investigation of Signaling Cascade Perturbations

There is a lack of published studies that specifically analyze the perturbations of signaling cascades upon treatment with 2-(7H-purin-6-ylsulfanyl)acetamide. Research on analogous purine (B94841) derivatives often points towards interference with pathways crucial for cell growth and survival, but direct evidence for this specific compound is missing.

Impact on Cell Cycle Regulatory Processes

Similarly, the impact of this compound on cell cycle regulatory processes has not been specifically elucidated. While many purine analogs are known to induce cell cycle arrest, a definitive study demonstrating this effect for this compound, including the specific checkpoints affected, is not present in the available literature.

Molecular Mechanisms of Action

The precise molecular interactions and mechanisms through which this compound exerts any biological effects are yet to be experimentally determined and reported.

Allosteric Modulation versus Orthosteric Binding Modes

There is no available data to suggest whether this compound functions as an allosteric modulator or an orthosteric binder to any specific protein target. Such studies would require detailed structural biology and biophysical analyses, which have not been published for this compound.

Role in Enzyme Catalysis (e.g., Competitive, Non-competitive Inhibition)

While it is plausible that this compound could act as an enzyme inhibitor, given the history of purine analogs in this role, there are no specific studies detailing its inhibitory activity against any particular enzyme. Consequently, information regarding its mode of inhibition (e.g., competitive, non-competitive) is also unavailable.

Phenotypic Analysis at the Cellular Level Relevant to Mechanistic Understanding

Phenotypic screening data that could provide clues to the mechanism of action of this compound at the cellular level are not documented in public databases or research articles. Such analyses would be crucial in identifying the cellular processes affected by this compound and guiding further mechanistic studies.

Structure Activity Relationship Sar Investigations

Design Principles for Structural Modification

The design of new analogs of 2-(7H-purin-6-ylsulfanyl)acetamide is guided by established principles in medicinal chemistry, primarily revolving around rational design based on molecular target information and the exploratory power of combinatorial library synthesis.

Rational Design based on Molecular Target Information

Rational drug design for purine-based compounds often leverages detailed knowledge of the three-dimensional structure of their biological targets, typically enzymes such as kinases or transferases. By understanding the key interactions—hydrogen bonds, hydrophobic contacts, and electrostatic interactions—between a parent compound like this compound and its target protein, medicinal chemists can propose modifications to enhance binding affinity and selectivity.

For instance, if the purine (B94841) core is known to bind within an ATP-binding pocket, modifications can be designed to mimic the interactions of the natural ligand, adenosine (B11128). The nitrogen atoms at positions 1, 3, 7, and 9 of the purine ring, as well as the exocyclic amino or thioether groups, can serve as crucial hydrogen bond donors or acceptors. The acetamide (B32628) moiety of this compound provides a versatile handle for introducing substituents that can probe for additional binding pockets or enhance physicochemical properties.

Combinatorial Library Synthesis for SAR Exploration

To broadly explore the chemical space around the this compound scaffold, combinatorial chemistry offers a powerful approach. By systematically varying the substituents on both the purine core and the acetamide side chain, large libraries of related compounds can be synthesized and screened for biological activity. This high-throughput approach can rapidly identify key structural features that govern potency and selectivity, even in the absence of detailed target information. For example, a library could be generated by reacting a common intermediate, such as 6-mercaptopurine (B1684380), with a diverse set of haloacetamides, or by modifying the purine core of this compound itself through reactions at other positions.

Impact of Purine Core Modifications on Biological Activity

The purine core of this compound offers several positions (N1, C2, N3, C4, C5, C8, N7, N9) where structural modifications can be made to modulate biological activity. The electronic and steric properties of substituents on the purine ring can profoundly influence the molecule's interaction with its biological target.

While specific SAR data for direct modifications of the this compound purine core is limited in publicly available literature, general principles from related purine derivatives can be extrapolated. For instance, substitution at the C2 and C8 positions of the purine ring often influences selectivity and potency. Introducing small alkyl or aryl groups at these positions can enhance hydrophobic interactions within a binding pocket. Modification of the nitrogen atoms, particularly at the N7 and N9 positions, can affect the tautomeric equilibrium of the purine ring and its hydrogen bonding capacity.

Influence of Acetamide Substituents on Biological Potency and Selectivity

The acetamide side chain, -CH2C(=O)NH2, provides a crucial point of diversity for modifying the properties of this compound. The nature of the substituent on the acetamide nitrogen can significantly impact the compound's biological profile.

Systematic modifications of the acetamide group can alter the molecule's hydrogen bonding capabilities, lipophilicity, and steric bulk, all of which are critical determinants of biological activity. For example, replacing the hydrogens of the terminal NH2 group with various alkyl or aryl substituents can probe for hydrophobic pockets in the target protein. The introduction of functional groups capable of forming additional hydrogen bonds, such as hydroxyl or carboxyl groups, can also enhance binding affinity.

In studies on structurally related N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives, the length of the linker between the purine and a terminal benzoxazine (B1645224) fragment was found to be crucial for cytotoxic activity. This highlights the importance of the spatial relationship between the purine core and distal substituents, a principle that directly applies to modifications of the acetamide side chain in this compound.

Compound/ModificationLinker (n)Cytotoxic Activity
N-(purin-6-yl)aminoalkanoic acid derivative10High
N-(purin-6-yl)aminoalkanoic acid derivativeShorter chainsReduced or no activity

This data suggests that an optimal distance between the purine pharmacophore and another interacting moiety is required for potent biological effects.

Stereochemical Considerations in SAR

Stereochemistry can play a pivotal role in the biological activity of chiral molecules. If a substituent introduced onto the acetamide side chain or the purine core of this compound creates a stereocenter, the resulting enantiomers or diastereomers may exhibit significantly different biological activities.

Biological macromolecules, such as enzymes and receptors, are chiral environments. Consequently, they often interact preferentially with one stereoisomer over another. This stereoselectivity can manifest in differences in binding affinity, efficacy, and even metabolism. For example, if a chiral substituent is introduced on the alpha-carbon of the acetamide group (i.e., replacing one of the hydrogens on the -CH2- group), the resulting (R)- and (S)-enantiomers could have markedly different potencies.

Preclinical Pharmacological Studies Mechanistic Focus

In vitro Efficacy and Potency Determination

The in vitro assessment of 2-(7H-purin-6-ylsulfanyl)acetamide is a critical first step in characterizing its pharmacological profile. These studies aim to establish its biological effects in controlled laboratory settings, providing insights into its potency and efficacy against specific cellular targets.

Cell-based assays are instrumental in determining whether a compound interacts with its intended molecular target within a cellular environment and elicits a functional response. For purine (B94841) analogues like this compound, these assays often investigate their impact on pathways related to cell proliferation, survival, and metabolism. While specific target engagement data for this compound is not extensively documented, related studies on similar purine derivatives offer a comparative context. For instance, various 6-mercaptopurine (B1684380) derivatives have been shown to interfere with de novo purine synthesis, a critical pathway for the proliferation of cancer cells. nih.gov

The cytotoxic and antiproliferative activities of purine derivatives are frequently evaluated against a panel of human cancer cell lines. Research on compounds structurally related to this compound has demonstrated significant activity against various cancer types. For example, certain thiosubstituted purines have shown potent activity against glioblastoma, melanoma, and breast cancer cell lines. nih.govresearchgate.net Specifically, 2-chloro-7-methyl-6-pyrrolidinobutynylthiopurine exhibited notable potency against SBN-19 and C-32 cell lines. nih.gov The activity of these related compounds suggests that this compound may also possess anticancer properties worthy of investigation.

CompoundCell LineActivity Metric (e.g., EC50)Observed EffectReference
2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurineSBN-19 (Glioblastoma)5.00 µg/mlCytotoxicity nih.gov
2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurineC-32 (Melanoma)7.58 µg/mlCytotoxicity nih.gov

In vivo Proof-of-Concept Studies in Mechanistic Animal Models

Following promising in vitro results, the evaluation of a compound's efficacy and mechanism of action in a living organism is a critical next step. These in vivo studies provide a more complex biological context to validate the findings from cell-based assays.

Animal models of disease are essential for understanding how a compound affects a complex biological system and for gaining insights into its therapeutic potential. For purine analogues, these often involve xenograft models where human cancer cells are implanted into immunocompromised mice. While specific in vivo data for this compound is not available, studies on the parent compound, 6-mercaptopurine, have demonstrated its ability to inhibit tumor growth in various mouse models of cancer. caymanchem.com

Pharmacodynamic biomarkers are measurable indicators of a pharmacological response to a drug. In the context of anticancer agents, these can include the inhibition of a target enzyme or the induction of apoptosis (programmed cell death). For purine analogues, a common biomarker is the level of thioguanine nucleotides incorporated into the DNA of treated cells, which is a key mechanism of their cytotoxic effect. researchgate.net Although specific pharmacodynamic data for this compound has not been reported, future studies would likely focus on similar biomarkers to assess its activity in vivo.

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a cornerstone of computational drug discovery, used to predict the preferred orientation of a ligand when bound to a target protein. For purine (B94841) analogs, this technique is instrumental in identifying potential biological targets and elucidating the structural basis of their activity.

Studies on various purine and acetamide (B32628) derivatives have successfully employed molecular docking to screen for and design potent inhibitors. For instance, docking studies on novel benzothiazolyl pyrazolopyrimidine derivatives, which are purine analogs, were conducted against cyclin-dependent kinases (CDK2 and CDK9) to assess their binding affinity. nih.gov Similarly, quinazolinone-based acetamide derivatives were docked against purine nucleoside phosphorylase (PNP) to develop new inhibitors for breast cancer. nih.gov In another study, a series of furanyl-pyrazolyl acetamide derivatives were screened via molecular docking against neuroinflammatory targets HMGB1 and HMGB1 Box A. nih.gov This approach allows for the ranking of compounds based on their predicted binding energies, prioritizing the most promising candidates for synthesis and biological evaluation. nih.govdongguk.edu

A critical output of molecular docking is the detailed visualization of how a ligand interacts with the amino acid residues within the active site of a target protein. This analysis reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and selectivity.

For example, in the study of phenyl acetamide derivatives as potential inhibitors of sirtuin 2, molecular docking revealed that the compounds form stable complexes through hydrogen and hydrophobic bonds with the protein's active site. nih.gov Docking of 1H-purine-2,6-dione derivatives into the active site of the SARS-CoV-2 main protease (Mpro) also showed critical hydrogen bonding and hydrophobic interactions contributing to their inhibitory potential. researchgate.net The analysis of these binding modes provides a structural rationale for the observed activity and guides further structural modifications to enhance potency. The ability to visualize these interactions, often represented in 2D and 3D diagrams, is invaluable for medicinal chemists in the process of lead optimization. researchgate.netnih.gov

Table 1: Predicted Binding Interactions of Purine and Acetamide Analogs with Various Protein Targets
Compound ClassProtein TargetKey Interacting ResiduesInteraction TypeReference
Benzothiazolyl PyrazolopyrimidinesCDK2 / CDK9Not SpecifiedHigh free energy of binding noted nih.gov
Phenyl Acetamide DerivativesSirtuin 2Not SpecifiedHydrogen and Hydrophobic Bonds nih.gov
1H-Purine-2,6-dione DerivativesSARS-CoV-2 MproNot SpecifiedHydrogen Bonding, Hydrophobic Interactions researchgate.net
Furanyl-Pyrazolyl AcetamidesHMGB1 / HMGB1 Box ANot SpecifiedDocking scores used for selection nih.gov

Virtual screening is a powerful computational technique that involves the rapid assessment of large libraries of chemical structures to identify molecules that are likely to bind to a drug target. e3s-conferences.org This method has been effectively used to discover novel inhibitors based on the purine scaffold.

In one such effort, a ligand-based and target-based rational drug design strategy was used to build and screen a virtual library of 105 new 6-substituted purine derivatives against four isoforms of Class I PI3K. mdpi.com This screening identified 19 potential selective inhibitors for the PI3Kα and PI3Kγ isoforms. mdpi.com In another extensive study, 276,280 purine-type compounds from the PubChem database were subjected to a structure-based high-throughput virtual screening to identify potential inhibitors of katanin, a microtubule-severing enzyme. nih.gov This large-scale screening, followed by docking and other computational filters, led to the identification of two highly potent compounds. nih.gov These examples highlight how virtual screening can efficiently navigate vast chemical spaces to find novel and optimized analogs of a lead compound like 2-(7H-purin-6-ylsulfanyl)acetamide. e3s-conferences.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the binding pose and the conformational changes in both the ligand and the protein over time. youtube.com

MD simulations are frequently used to validate the results of molecular docking. For instance, after docking phenyl acetamide derivatives into sirtuin 2, MD simulations confirmed that the compounds form stable complexes with the protein. nih.gov Similarly, a 100-nanosecond MD simulation was performed on a promising 1H-purine-2,6-dione derivative complexed with the SARS-CoV-2 Mpro to confirm the stability of the docked pose. dongguk.eduresearchgate.net Key metrics from MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), provide quantitative measures of stability. A stable RMSD for the protein-ligand complex over the simulation time indicates a stable binding mode. nih.govmdpi.com These simulations are crucial for ensuring that the interactions predicted by docking are maintained in a more realistic, dynamic environment. nih.govmdpi.com

Table 2: Summary of Molecular Dynamics Simulation Studies on Purine and Acetamide Analogs
Compound/Analog ClassProtein TargetSimulation TimeKey FindingsReference
Phenyl Acetamide DerivativesSirtuin 2Not SpecifiedFormation of a stable complex, correlation between activity and hydrogen bonds. nih.gov
1H-Purine-2,6-dione DerivativeSARS-CoV-2 Mpro100 nsConfirmed stability of the docked complex. dongguk.eduresearchgate.net
Quinazolinone Acetamide Derivative (6g)Purine Nucleoside Phosphorylase (PNP)Not SpecifiedInvestigated stability and selectivity. nih.gov
Pimodivir Analogs (Comp. I & II)Influenza Polymerase PB2100 nsStable binding in the pocket, though with less adaptability than the parent drug. mdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. rsc.org For purine derivatives, DFT studies provide insights into properties that are not accessible through classical molecular mechanics methods.

DFT has been used to study the tautomeric stability of purine derivatives, which is crucial for understanding their behavior in biological systems. nih.govresearchgate.net Such calculations can determine the relative energies of different tautomeric forms and predict the most stable structure. nih.gov Furthermore, DFT is used to analyze intermolecular interactions, as seen in studies of dihydroartemisinin-purine hybrids, providing a deeper understanding of the forces governing molecular recognition. tandfonline.com These theoretical calculations are often validated by comparing simulated data, such as infrared spectra, with experimental measurements. nih.gov

Electrostatic potential (ESP) maps are visual representations of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential). deeporigin.comlibretexts.org This analysis is fundamental for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrostatic complementarity, between a ligand and its target. deeporigin.comchemrxiv.org

ESP maps are color-coded, typically with red indicating negative potential (e.g., near lone pairs of nitrogen or oxygen atoms) and blue indicating positive potential (e.g., near hydrogen atoms attached to heteroatoms). researchgate.netresearchgate.net By analyzing the ESP map of a purine analog, researchers can identify regions likely to act as hydrogen bond donors or acceptors, which is critical for rational drug design. deeporigin.comresearchgate.net For example, graphical representations of ESP maps for 6-alkoxypurine derivatives have been used to understand the charge distribution at the N9 position, which influences kinase inhibitory activity. researchgate.net

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key aspect of quantum chemical studies. The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are important descriptors of a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. DFT calculations are used to determine these energy levels for purine derivatives. nih.gov For instance, in a study of push-pull purines, the HOMO was found to be located on the purine ring system, while the LUMO's location varied depending on the substituent, which drastically changed the electronic characteristics of the compounds. nih.gov This analysis helps explain differences in properties like fluorescence and charge-transport ability, providing a theoretical basis for the observed experimental data. tandfonline.comnih.gov

Table 3: Calculated HOMO-LUMO Energy Gaps for Purine Analog Systems
Compound SystemCalculation MethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference
2-Triazolyl-Substituted PurinesDFT-6.04 to -5.25-2.18 to -3.15~2.07 to 3.86 nih.gov
6-Triazolyl-Substituted PurinesDFTNot specifiedNot specifiedSubstantially larger than 2-substituted nih.gov
Dihydroartemisinin-Purine HybridsDFTNot specifiedNot specifiedAnalyzed as part of FMO study tandfonline.com

Theoretical Vibrational Spectral Analysis

A theoretical vibrational spectral analysis for this compound would involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to predict its infrared (IR) and Raman spectra. This type of analysis calculates the vibrational frequencies corresponding to the stretching, bending, and torsional motions of the atoms within the molecule.

While no specific studies are available for this compound, a general methodology would involve:

Geometry Optimization: The three-dimensional structure of the molecule would be optimized to find its most stable energetic conformation.

Frequency Calculation: Following optimization, the vibrational frequencies and their corresponding intensities would be calculated.

Spectral Simulation: The calculated data would then be used to generate a theoretical spectrum.

By comparing a theoretical spectrum with an experimentally obtained one, researchers can confirm the molecular structure, analyze bonding characteristics, and understand intramolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For a compound like this compound, developing a QSAR model would require a dataset of structurally similar purine derivatives with known biological activities (e.g., enzyme inhibition, anticancer effects). The process would typically involve:

Data Collection: Gathering a set of molecules with a range of biological potencies.

Descriptor Calculation: Computing a variety of molecular descriptors that quantify different aspects of the molecules' structures (e.g., electronic, steric, hydrophobic properties).

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to create an equation that correlates the descriptors with the biological activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

No such predictive models have been specifically reported for this compound.

A key outcome of a QSAR study is the identification of the molecular descriptors that have the most significant impact on the biological activity. These descriptors provide insights into the mechanism of action and guide the design of new, more potent analogs. For a purine derivative, important descriptors might include:

Electronic Descriptors: Charges on specific atoms, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which can indicate the molecule's reactivity and ability to participate in electrostatic interactions.

Steric Descriptors: Molecular volume, surface area, and specific shape indices, which relate to how the molecule fits into a biological target like an enzyme's active site.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP), which describes the molecule's solubility and ability to cross cell membranes.

Topological Descriptors: Indices that describe the connectivity of atoms within the molecule.

Without a specific QSAR study on this compound and its analogs, the key molecular descriptors governing its potential biological activity remain undetermined. Further research is necessary to elucidate these computational and theoretical aspects.

Future Directions and Research Opportunities

Exploration of Novel Biological Targets for Therapeutic Intervention

While initial studies may have hinted at the anticancer and anti-inflammatory potential of purine-sulfanyl acetamide (B32628) derivatives, a vast landscape of biological targets remains tobe explored. The purine (B94841) moiety is a well-established pharmacophore that mimics endogenous ligands, allowing it to interact with a wide range of biomolecules.

Future investigations should systematically screen 2-(7H-purin-6-ylsulfanyl)acetamide and its close analogs against diverse panels of enzymes and receptors. Key areas of interest include:

Protein Kinases: The purine structure is a privileged scaffold for kinase inhibitors. tmu.edu.tw A comprehensive profiling against the human kinome could uncover novel inhibitory activities against kinases implicated in cancer, such as Aurora kinases or Polo-like kinases (Plk1), or those involved in inflammatory diseases. soci.orgnih.gov For instance, derivatives of related purine structures have demonstrated inhibitory activity against Akt1 and Abl tyrosine kinase.

Purinergic Receptors: As an analog of endogenous purines like adenosine (B11128) and ATP, the compound could modulate the activity of P1 or P2 purinoceptors. nih.gov These receptors are crucial in a multitude of physiological processes, including neurotransmission, inflammation, and cardiovascular function, offering therapeutic possibilities for neurological and immune disorders. nih.gov

Enzymes in Metabolic Pathways: The structural similarity to natural purines suggests potential interactions with enzymes involved in nucleotide metabolism, such as dihydrofolate reductase (DHFR) or xanthine (B1682287) oxidase. nih.govwikipedia.org Inhibition of these pathways is a validated strategy in cancer and antimicrobial therapy.

Epigenetic Targets: Researchers have successfully designed purine hydroxamate analogs as potent histone deacetylase (HDAC) inhibitors. This suggests that the purine-sulfanyl acetamide scaffold could be adapted to target other epigenetic modulators, a promising avenue for oncology.

Immune Signaling Pathways: Recent studies have identified small molecule purine riboside analogs that can activate the Stimulator of Interferon Genes (hSTING) pathway, a critical component of the innate immune system. nih.gov Exploring the potential of this compound to modulate this or other immune pathways could lead to novel immunotherapies.

Development of Advanced and Efficient Synthetic Methodologies

To facilitate the exploration of chemical space around the this compound core, the development of more advanced, efficient, and versatile synthetic routes is essential. While classical methods for coupling 6-mercaptopurine (B1684380) with halo-acetamide derivatives are established, future work should focus on modern synthetic strategies.

Key areas for methodological improvement include:

Microwave-Assisted Synthesis: This technology can significantly accelerate reaction times, improve yields, and enhance the purity of purine-based compounds. nih.gov

Flow Chemistry: For scalable and reproducible synthesis, continuous flow reactors offer superior control over reaction parameters compared to batch processing, which is crucial for generating compound libraries for high-throughput screening.

Development of Prodrugs: To overcome potential issues with solubility or bioavailability, prodrug strategies can be employed. For example, S-allylthio derivatives of 6-mercaptopurine have been synthesized to improve cell penetration and release the active compound intracellularly. nih.gov

Combinatorial and Diversity-Oriented Synthesis: Creating diverse libraries of analogs requires robust synthetic routes that allow for the easy introduction of various substituents on the purine ring, the acetamide moiety, and even the sulfanyl (B85325) linker. acs.org This will be critical for establishing comprehensive structure-activity relationships.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding of Compound Action

To move beyond single-target interactions and understand the holistic impact of this compound on biological systems, the integration of multi-omics data is indispensable. nashbio.com This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the compound's mechanism of action. nygen.ionih.gov

Future research should leverage these technologies to:

Elucidate On- and Off-Target Effects: By observing global changes in gene expression (transcriptomics) and protein levels (proteomics) following treatment, researchers can confirm intended target engagement and simultaneously identify unintended off-target interactions that might lead to toxicity or provide opportunities for drug repositioning. nashbio.com

Identify Biomarkers of Response: Multi-omics profiling of treated and untreated cells or patient samples can reveal molecular signatures that predict sensitivity or resistance to the compound. nih.gov This is a critical step toward personalized medicine.

Uncover Novel Mechanisms: Metabolomic analysis can illuminate how the compound perturbs cellular metabolic networks, potentially revealing unexpected mechanisms of action related to pathways like purine metabolism. hcplive.com High-throughput screening platforms combined with single-cell multi-omics can accelerate the discovery of cellular biomarkers and novel druggable pathways. nih.gov

Construct System-Level Network Models: Integrating the different layers of omics data allows for the construction of comprehensive biological network models. nih.gov These models can simulate the effects of the drug, helping to understand the complex interplay of pathways affected and to generate new hypotheses for further testing. biocompare.com

Design and Synthesis of Next-Generation Purine-Sulfanyl Acetamide Analogs with Enhanced Mechanistic Specificity

The ultimate goal of the research cycle is to use the knowledge gained from biological and mechanistic studies to design superior molecules. The design and synthesis of next-generation analogs of this compound should be guided by detailed structure-activity relationship (SAR) studies and computational modeling.

Key strategies include:

Structure-Based Drug Design: Where the three-dimensional structure of a biological target is known, computational docking can be used to design analogs that fit optimally into the binding site, enhancing potency and selectivity. acs.org This approach has been successfully used to develop pyrimidine-based kinase inhibitors. nih.gov

SAR-Guided Optimization: Data from screening diverse compound libraries will establish clear SAR, revealing which chemical modifications at specific positions on the scaffold enhance activity and selectivity. gpatindia.comebi.ac.uk For instance, studies on related purine scaffolds have shown that modifications at the C6 and C8 positions can drastically alter target specificity. nih.govnih.gov

Tuning Physicochemical Properties: Analogs should be designed not only for biological activity but also for optimal drug-like properties (solubility, permeability, metabolic stability) to ensure they are viable clinical candidates.

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound, a strategy that could be applied to develop novel derivatives of the purine-sulfanyl acetamide core.

By systematically pursuing these future research directions, the scientific community can fully elucidate the therapeutic potential of the this compound scaffold and translate this promising chemical entity into novel and effective therapies.

Q & A

Basic: What established synthetic routes are available for 2-(7H-purin-6-ylsulfanyl)acetamide, and how can reaction efficiency be systematically evaluated?

Answer:
The synthesis of this compound typically involves nucleophilic substitution reactions between 6-mercaptopurine derivatives and chloroacetamide. Key steps include:

  • Step 1: Activation of the purine thiol group under alkaline conditions (e.g., NaOH or KOH) to enhance nucleophilicity .
  • Step 2: Reaction with chloroacetamide in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 6–12 hours .

Efficiency Assessment:

ParameterMethodReference
YieldGravimetric analysis or HPLC
PurityNMR (δ 8.3–8.5 ppm for purine protons)
Byproduct AnalysisLC-MS or TLC

Optimize solvent choice and reaction time using fractional factorial design to minimize side reactions (e.g., oxidation of thiol groups) .

Basic: Which analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?

Answer:
Essential techniques include:

  • 1H/13C NMR: Confirm regioselectivity via purine ring proton shifts (δ 8.3–8.5 ppm) and acetamide carbonyl signals (δ 170–175 ppm) .
  • HPLC-MS: Validate molecular ion peaks ([M+H]+ at m/z 178.1) and assess purity (>95%) .
  • FT-IR: Identify S–C and N–H stretches (650–750 cm⁻¹ and 3300–3500 cm⁻¹, respectively) .

Data Interpretation Workflow:

Cross-reference experimental spectra with PubChem or CAS databases .

Use statistical tools (e.g., ANOVA) to quantify batch-to-batch variability .

Basic: What preliminary pharmacological assays are suitable for evaluating the bioactivity of this compound?

Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Test adenosine deaminase or kinase inhibition at 10–100 µM concentrations .
    • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa or HepG2) .
  • In Silico Screening:
    • Dock the compound into purine-binding pockets using AutoDock Vina .

Key Metrics:

AssayPositive ControlThreshold (IC50)
Enzyme InhibitionPentostatin<50 µM
CytotoxicityDoxorubicin<100 µM

Advanced: How can Design of Experiments (DOE) optimize the synthesis of this compound?

Answer:
Apply a 2^k factorial design to evaluate critical variables:

FactorLevels (-1, +1)Response Variable
Temperature60°C, 80°CYield (%)
SolventDMF, DMSOPurity (%)
Reaction Time6 h, 12 hByproduct (%)

Methodology:

Use Minitab or JMP to analyze main effects and interactions .

Validate optimized conditions (e.g., 70°C in DMSO for 9 hours) via triplicate runs .

Outcome: DOE reduces experimental runs by 40% while achieving >85% yield and <5% impurities .

Advanced: How to resolve contradictions between computational reactivity predictions and experimental results for this compound?

Answer:
Step 1: Re-examine computational parameters:

  • Verify density functional theory (DFT) settings (e.g., B3LYP/6-31G*) .
  • Compare with experimental NMR chemical shifts to validate electron distribution .

Step 2: Address experimental variables:

  • Test alternative catalysts (e.g., Pd/C vs. CuI) to probe steric effects .
  • Use high-throughput screening to identify unaccounted intermediates .

Case Study: A 20% yield discrepancy was resolved by identifying solvent polarity’s role in transition-state stabilization via COSMO-RS simulations .

Advanced: What multi-omics strategies elucidate the pharmacological mechanisms of this compound?

Answer:
Integrate:

  • Transcriptomics: RNA-seq to identify purine metabolism pathway deregulation .
  • Proteomics: SILAC labeling to quantify adenosine receptor expression changes .
  • Metabolomics: LC-MS/MS to track ATP/ADP ratios in treated cells .

Workflow:

Cluster omics data using PCA or hierarchical clustering.

Validate targets via CRISPR-Cas9 knockout models .

Example Finding: Downregulation of ADA (adenosine deaminase) correlates with apoptosis in leukemia cells (p < 0.01) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.